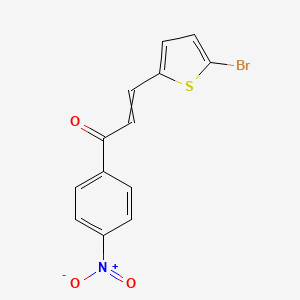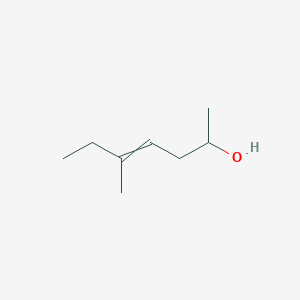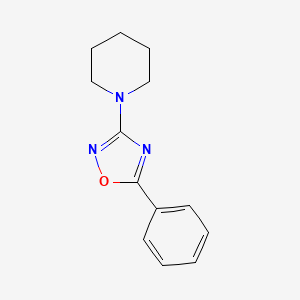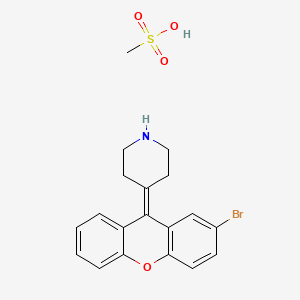
Methanesulfonic acid--4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound that combines the properties of methanesulfonic acid and a xanthone derivative. Methanesulfonic acid is a strong organic acid known for its high solubility in water and organic solvents, while the xanthone derivative is known for its biological activities, including anti-cancer and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the xanthone derivative: The xanthone core can be synthesized using various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride.
Formation of the piperidine derivative: The brominated xanthone is reacted with piperidine to form the desired piperidine derivative.
Methanesulfonation: Finally, the piperidine derivative is treated with methanesulfonic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process .
化学反応の分析
Types of Reactions
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the xanthone derivative can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthone derivatives.
科学的研究の応用
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a chlorine atom instead of bromine.
Methanesulfonic acid–4-(2-fluoro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine is unique due to its specific combination of methanesulfonic acid and a brominated xanthone derivative, which imparts distinct chemical and biological properties .
特性
CAS番号 |
60085-88-3 |
|---|---|
分子式 |
C19H20BrNO4S |
分子量 |
438.3 g/mol |
IUPAC名 |
4-(2-bromoxanthen-9-ylidene)piperidine;methanesulfonic acid |
InChI |
InChI=1S/C18H16BrNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4) |
InChIキー |
NFNMTKIGBXDIEI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
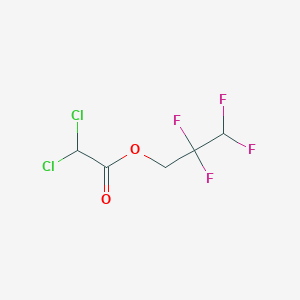
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
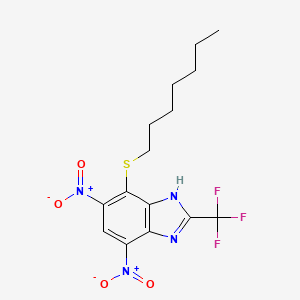
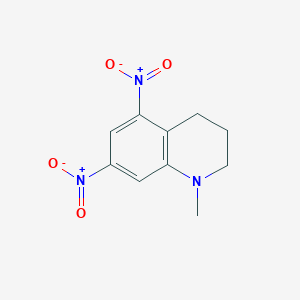
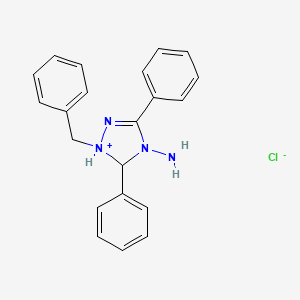
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)


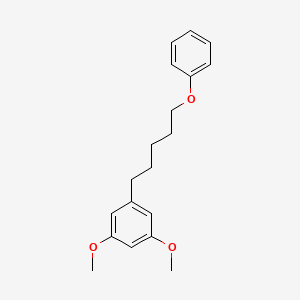
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)
